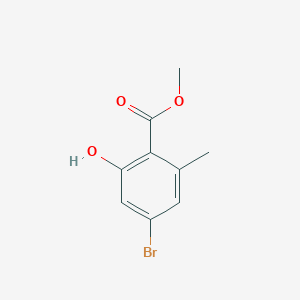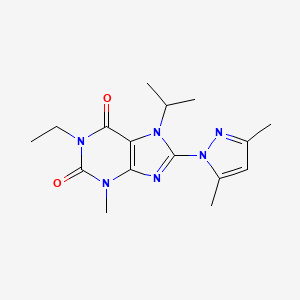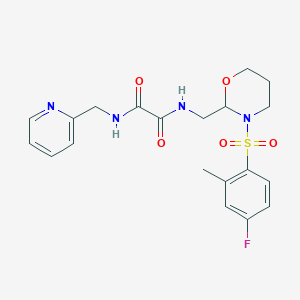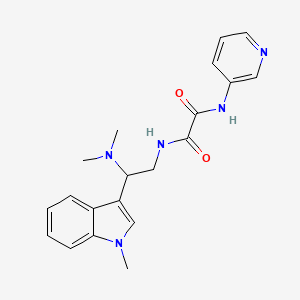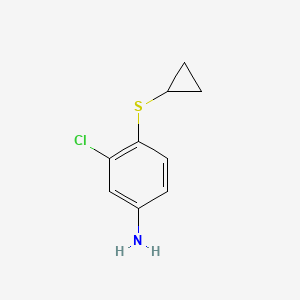![molecular formula C14H17N3O4 B2724054 N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine CAS No. 1820583-16-1](/img/structure/B2724054.png)
N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine” is a complex organic compound . It is also known by its CAS Number: 1820583-16-1 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridodiazocine core attached to a carbonyl group, which is further attached to glycine . The InChI code for this compound is 1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9 (7-17 (11)12)6-16 (8-10)14 (21)15-5-13 (19)20/h1-3,9-10H,4-8H2, (H,15,21) (H,19,20)/t9-,10-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.31 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
Synthesis and Structural Analogs
The research includes synthetic methodologies for compounds structurally similar to the described chemical, illustrating its significance in medicinal chemistry and organic synthesis. For instance, Tröger's base and its analogs demonstrate potential for enzyme inhibition, showcasing the chemical's relevance in developing pharmaceutical agents with specific biological targets. The synthesis of these compounds provides insight into novel methods for constructing complex molecular architectures with significant biological activity (Johnson et al., 1993).
Scaffolds for Combinatorial Chemistry
The chemical serves as a building block in combinatorial chemistry, highlighting its utility in generating diverse molecular libraries for drug discovery. The preparation of rigid, crown-shaped scaffolds from related compounds underlines the structural versatility and potential for application in synthesizing novel therapeutic agents (Penning & Christoffers, 2012).
Material Science and Catalysis
In material science, derivatives of glycine (a component of the chemical structure ) are utilized in studying the interaction with carbon surfaces, which has implications for developing novel materials and catalysts. This research is pivotal for advancements in nanotechnology and materials engineering (Li et al., 2009).
Bioactive Compounds and Contrasting Agents
The compound's relevance extends to the synthesis of bioactive compounds and contrasting agents, indicating its applicability in biomedical research and imaging. The reactions of glycine and glutamic acid with specific reagents to produce novel compounds underscore the potential for creating new diagnostic tools and therapeutic agents (Jung et al., 2007).
Electrocatalysis
In the context of electrocatalysis, nitrogen-doped carbon materials derived from glycine demonstrate the chemical's role in energy conversion and storage technologies. Such applications are crucial for the development of fuel cells and sustainable energy solutions (Yan et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMAMRWMUEMAT-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)
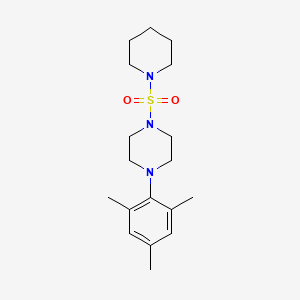
![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)
![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)
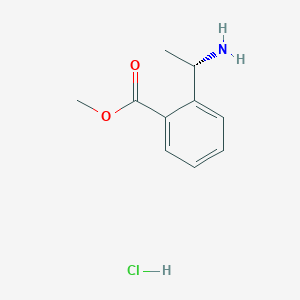
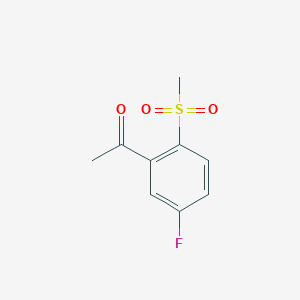
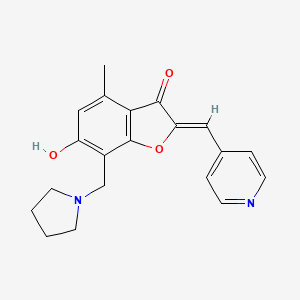
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)
![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)
